molecular formula C35H57N3O3 B607195 DPM-1001 CAS No. 1471172-27-6

DPM-1001

Cat. No. B607195
M. Wt: 567.86
InChI Key: RVANDQULNPITCN-DHKCSNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase (PTP1B) with an IC50 of 100 nM . It is an analog of the specific PTP1B inhibitor MSI-1436 . DPM-1001 has anti-diabetic properties .


Molecular Structure Analysis

The molecular structure of DPM-1001 is C35H57N3O3 . It has a molecular weight of 567.860 . DPM-1001 is a potent inhibitor of PTP1B . It is also mentioned that DPM-1001 is not charged, which increases its ability to cross the cell membrane and be used as a potential drug .


Physical And Chemical Properties Analysis

DPM-1001 has a molecular weight of 567.85 and a formula of C35H57N3O3 . It is a solid substance with a light yellow to brown color . It is soluble in DMSO at 100 mg/mL .

Scientific Research Applications

  • Treatment for Wilson's Disease : DPM-1001 has been characterized as a potent and highly selective chelator of copper, showing promise in treating Wilson's Disease. In a study using a mouse model, DPM-1001 effectively lowered copper levels in the liver and brain and ameliorated symptoms associated with the disease (Krishnan et al., 2018).

  • Improvement of Insulin and Leptin Signaling : DPM-1001 is reported to be a potent, specific, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B. This inhibitor has shown potential in enhancing insulin and leptin signaling, suggesting its effectiveness in treating diabetes and obesity. DPM-1001's dual function as a copper chelator and a PTP1B inhibitor was highlighted as a novel approach for therapeutic intervention in these diseases (Krishnan et al., 2017).

  • Dynamic Power Management Techniques : While not directly related to the chemical DPM-1001, studies on Dynamic Power Management (DPM) techniques in various technological and industrial applications were also found. These studies cover topics like energy management in scientific data centers, fluidized bed modeling, and diesel particulate matter distribution in underground mines (Otoo et al., 2009), (Deen et al., 2007), (Chang et al., 2020).

  • Applications in Photovoltaics and Heat Exchanger Design : Research on materials based on dipyrromethene (DPM), though not specifically DPM-1001, for use in organic photovoltaic applications and in the design of plate-fin heat exchangers, provides insights into the versatility of DPM-based compounds (Bessette & Hanan, 2014), (Zhang et al., 2010).

Future Directions

DPM-1001 has shown promising results in pre-clinical studies. It has been shown to remove excess copper from the organs of mouse models with Wilson’s Disease, including the liver and the brain . This suggests that DPM-1001 could potentially be used to treat disorders where levels of copper in the body are elevated, causing or contributing to pathology .

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVANDQULNPITCN-MCVYBXALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139291002

Citations

For This Compound
145
Citations
N Krishnan, C Felice, K Rivera, DJ Pappin… - Genes & …, 2018 - genesdev.cshlp.org
… further, we tested whether DPM-1001 displayed specificity for … When we incubated DPM-1001 with a variety of other metals, … highlighting the exquisite specificity of DPM-1001 for copper. …
Number of citations: 35 genesdev.cshlp.org
N Krishnan, KF Konidaris, G Gasser… - Journal of Biological …, 2018 - ASBMB
… Here, we report that DPM-1001, an analog of the specific PTP1B inhibitor … by DPM-1001, we measured the activity of the long and short forms of PTP1B after incubation with DPM-1001 …
Number of citations: 106 www.jbc.org
N Krishnan, KF Konidaris, G Gasser, NK Tonks - 2017 - researchgate.net
… To examine the time dependence of inhibition by DPM-1001, we measured the activity of … with DPM1001 for varying times. We noticed that the inhibitory potency of DPM-1001 against …
Number of citations: 0 www.researchgate.net
B Sharma, L Xie, F Yang, W Wang, Q Zhou… - European Journal of …, 2020 - Elsevier
… 3c, DPM-1001, as a PTP1B inhibitor, can be greatly improved when … DPM-1001 exhibited good activities to treat diabetes in animal models. It is envisioned that compound 4 (DPM-1001…
Number of citations: 72 www.sciencedirect.com
M Köhn - ACS central science, 2020 - ACS Publications
… been developed called DPM-1001 (45) (Figure 2B). Interestingly, DPM-1001 binds copper and … (45) The detailed modes of binding of DPM-1001 to PTP1B and of copper to DPM-1001 …
Number of citations: 68 pubs.acs.org
RM Elhassan, X Hou, H Fang - Medicinal Research Reviews, 2022 - Wiley Online Library
… DPM-1001 to PTP1B has not been fully described. In high-fat diet C57Bl6/J mice, DPM-1001 … oral or intraperitoneal administration of DPM-1001 also enhanced glucose tolerance and …
Number of citations: 12 onlinelibrary.wiley.com
L Fiedler - Heart Research-Open Journal, 2018 - ora.ox.ac.uk
… DPM-1001 has been described this year.In addition to improved drug delivery properties, DPM-1001 is … In preclinical models of obesity (diet-induced), similarly to MSI-1436, DPM-1001 …
Number of citations: 3 ora.ox.ac.uk
YH Li, G Mathieu, P Biscaye… - Earth and Planetary …, 1977 - soest.hawaii.edu
… On the other hand, at mile point 11 (S = 3.8%t), the concentration of 226Ra for filtered and unfiltered surface water (3.0 g suspended matters/1001) is respectively 5.4 and 6.4 dpm/1001. …
Number of citations: 168 www.soest.hawaii.edu
T Torgersen, KK Turekian, VC Turekian… - Continental Shelf …, 1996 - Elsevier
… Normalized 224Ra for surface water vs cross-LIS distance along Transect 16-20 for values of 224Ramax equal to 25 and 20 dpm 1001-1. The curves represent predicted values based …
Number of citations: 54 www.sciencedirect.com
JC Yeh, Y Chung - Terrestrial, Atmospheric and Oceanic …, 1997 - scholar.archive.org
… Radium maxima are ob served at the station to the northwest corner (36.4 dpm/1001 for 228Ra; 21.8 dpm/1001 for 226Ra), indicative of the greatest influence of the mainland …
Number of citations: 8 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.